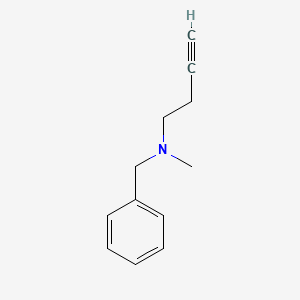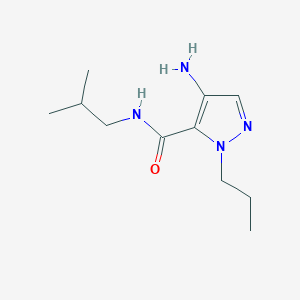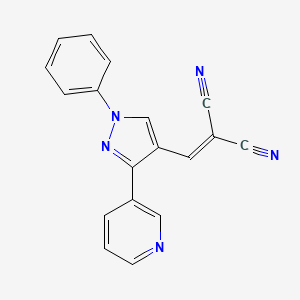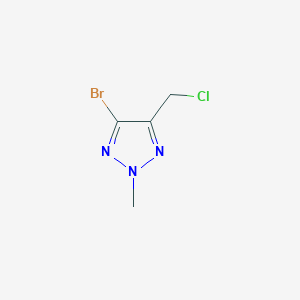
3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClN4O4S and its molecular weight is 520.99. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
- Novel quinazolinone derivatives, including structures related to the compound , have shown promising antimicrobial activities. For instance, certain derivatives exhibited significant inhibitory effects against bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, surpassing some commercial bactericides in efficacy (Yan et al., 2016).
Anti-Inflammatory and Analgesic Activities
- Some derivatives of the compound have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies found that certain derivatives exhibited potent anti-inflammatory activity, which could be relevant for medical applications (Dewangan et al., 2016), (Kumar & Rajput, 2009).
Antihistaminic Agents
- Research into novel quinazolin-4(3H)-one derivatives has led to the discovery of compounds with significant H1-antihistaminic activity, indicating potential use in treating allergic reactions (Alagarsamy & Parthiban, 2013).
Diuretic Agents
- Studies on quinazolin‐4(3H)‐one derivatives have explored their potential as diuretic agents. This research suggests that certain derivatives could be effective in promoting diuresis (Maarouf et al., 2004).
Antiparkinsonian Agents
- Synthesis of quinazolinone derivatives has been conducted with the aim of developing new antiparkinsonian agents. Some of these compounds have shown promising results in preliminary screenings (Kumar et al., 2012).
Antitumor Activity
- Research into the synthesis and structural analysis of certain quinazolinone derivatives has revealed their potential antitumor activities. These studies indicate a possible role for these compounds in cancer treatment (Wu et al., 2022), (Zhou et al., 2021).
Antibacterial and Antifungal Activities
- Certain quinazolinone derivatives have been synthesized and found to have antibacterial and antifungal properties, suggesting their use in combating various microbial infections (Gupta et al., 2008).
Other Biological Activities
- Additional studies have explored the biological activities of various quinazolinone derivatives, including antimicrobial, anti-proliferative, and potential NLO properties. These findings open up a range of possibilities for the application of these compounds in different scientific and medical fields (Havaldar & Sharma, 2013), (Hassanzadeh et al., 2019), (Párkányi & Schmidt, 2000).
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S/c1-33-17-11-12-19(22(13-17)34-2)24-29-23(35-30-24)15-36-26-28-21-10-6-4-8-18(21)25(32)31(26)14-16-7-3-5-9-20(16)27/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCMUHPXELTMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)
![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)
![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)


![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)
![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)
![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)
![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)
